N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide
Description
N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide is a synthetic organic compound characterized by its complex structure, which includes a piperidine ring substituted with a 4-fluoro-2-methylphenyl group and a methanesulfonamidoacetamide moiety
Properties
IUPAC Name |
N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O3S/c1-11-8-12(16)5-6-14(11)19-7-3-4-13(10-19)18-15(20)9-17-23(2,21)22/h5-6,8,13,17H,3-4,7,9-10H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQSRKNNRNBZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)N2CCCC(C2)NC(=O)CNS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the 4-Fluoro-2-Methylphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-substituted benzene derivative reacts with the piperidine ring.
Attachment of the Methanesulfonamidoacetamide Group: This step can be achieved through an amide coupling reaction, where the piperidine derivative reacts with methanesulfonyl chloride and acetic acid derivatives under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are common.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the acetamide group.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound can be used in studies involving receptor binding and enzyme inhibition due to its potential interactions with biological macromolecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.
Industry
Industrially, the compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide involves its interaction with specific molecular targets such as receptors or enzymes. The piperidine ring and the aromatic substituents play crucial roles in binding to these targets, potentially modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-fluorophenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide
- N-[1-(4-methylphenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide
Uniqueness
N-[1-(4-fluoro-2-methylphenyl)piperidin-3-yl]-2-(methanesulfonamido)acetamide is unique due to the presence of both the fluoro and methyl groups on the aromatic ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
